tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate CAS number
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, a key chemical intermediate in the field of medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications as a versatile building block for complex molecular architectures. Emphasis is placed on the causality behind experimental choices and the compound's role in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and authoritative references to support further research and application.
Introduction
In the landscape of modern drug discovery, the design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and functionalized chemical building blocks.[1] Piperidine scaffolds, in particular, are prevalent in many approved drugs due to their favorable physicochemical properties and metabolic stability.[2] tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate (CAS No. 79099-00-6) has emerged as a particularly valuable intermediate.[3][4] Its structure combines a Boc-protected piperidine ring with an o-phenylenediamine moiety. This unique arrangement offers multiple reactive sites for diversification, making it a crucial precursor for creating extensive compound libraries and synthesizing targeted therapeutic agents, particularly those involving heterocyclic ring systems like benzimidazoles.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in synthesis. The properties of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 79099-00-6 | [3][4] |
| Molecular Formula | C16H25N3O2 | [3] |
| Molecular Weight | 291.39 g/mol | [3] |
| Appearance | Typically a powder | [4] |
| Purity | Often available at ≥98% (HPLC) | [4] |
| Boiling Point | 442.6°C at 760 mmHg | [3] |
| Density | 1.156 g/cm³ | [3] |
| Flash Point | 221.4°C | [3] |
| Refractive Index | 1.589 |[3] |
Caption: Chemical structure and identifiers.
Synthesis and Purification
The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is typically achieved through reductive amination. This well-established and reliable method involves the reaction of a ketone with an amine in the presence of a reducing agent. The causality for this choice rests on its high efficiency and control in forming the desired C-N bond.
Principle of Reductive Amination
The reaction proceeds via a two-step, one-pot process. First, the amine (o-phenylenediamine) and the ketone (tert-Butyl 4-oxopiperidine-1-carboxylate) condense to form a Schiff base or enamine intermediate. This intermediate is then immediately reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final secondary amine product. STAB is often the reagent of choice because it is mild, tolerant of a wide range of functional groups, and does not reduce the ketone starting material at an appreciable rate, thus minimizing side reactions.
Experimental Protocol: Representative Synthesis
This protocol is a representative methodology based on standard organic chemistry principles. Researchers should optimize conditions based on their specific lab setup and scale.
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Reaction Setup: To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add o-phenylenediamine (1.1 eq).
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Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition is crucial to control the exothermic nature of the reaction.
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Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of starting materials via TLC.
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Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate as a solid.[4]
Caption: General synthesis workflow via reductive amination.
Applications in Medicinal Chemistry and Drug Development
The true value of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate lies in its role as a versatile scaffold. The Boc-protecting group provides a stable handle that can be easily removed under acidic conditions to reveal a secondary amine, while the o-phenylenediamine moiety offers two nucleophilic sites for further functionalization.
Precursor for Heterocyclic Scaffolds
The primary application of this intermediate is in the synthesis of compounds containing a benzimidazole ring. The adjacent amino groups on the phenyl ring can be readily cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form this important heterocycle, which is a privileged scaffold in many FDA-approved drugs due to its wide range of biological activities.
Role in Drug Discovery Programs
While specific drugs derived directly from this exact intermediate are proprietary, the core structure is integral to the development of various therapeutic classes:
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Oncology: Piperidine derivatives are crucial intermediates for potent enzyme inhibitors like Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy, such as Niraparib.[5] The structural motif allows for precise spatial orientation of pharmacophores to interact with target proteins.
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Neurodegenerative Diseases: Similar piperidine building blocks have been used to develop inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[2]
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Antiviral Agents: The scaffold is attractive for designing novel antiviral compounds, where the piperidine ring can improve pharmacokinetic properties.[2]
